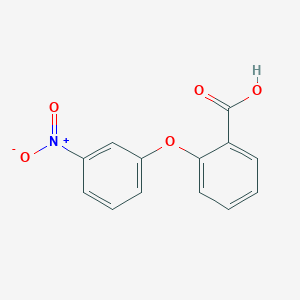

2-(3-Nitrophenoxy)benzoic acid

Description

Significance of Aryl Ether Carboxylic Acids in Synthetic Chemistry

Aryl ether carboxylic acids are a fundamentally important class of organic compounds, characterized by an ether linkage between an aromatic ring and a carboxylic acid-bearing aryl group. This structural motif is prevalent in a wide array of biologically active compounds and functional materials. thieme-connect.com The synthesis of these molecules is a key focus in organic chemistry. Traditional methods for forming the aryl ether bond, such as the Ullmann condensation, often require harsh reaction conditions. thieme-connect.com Modern synthetic strategies, including Buchwald-Hartwig and Chan-Evans-Lam couplings, offer milder alternatives but depend on the availability of specific pre-functionalized starting materials like aryl halides or boronic acids. thieme-connect.com

A significant advancement in this area involves the use of aromatic carboxylic acids as starting materials for the synthesis of aryl ethers. thieme-connect.com This approach is advantageous due to the wide commercial availability and structural diversity of carboxylic acids. thieme-connect.com Methodologies such as decarboxylative coupling reactions allow for the regioselective formation of aryl ethers from these readily accessible precursors. thieme-connect.com For instance, visible-light photoredox catalysis has been employed for the efficient migration of an aryl group from an aryl ether to a carboxylic acid group, forming an ester without the need for transition metals or stoichiometric oxidants. nih.gov This highlights the dynamic role of the carboxylic acid group, not just as a static component of the target molecule but as a reactive handle to facilitate complex bond formations. The development of such synthetic methods continues to expand the toolkit available to chemists for constructing complex molecular architectures. nih.govrsc.org

Overview of Nitrophenyl-Substituted Benzoic Acid Derivatives in Chemical Literature

Nitrophenyl-substituted benzoic acid derivatives are a well-documented class of compounds in chemical literature, frequently utilized as intermediates and building blocks in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical properties and reactivity of the molecule. cymitquimica.com This electronic effect can activate the aromatic ring for nucleophilic aromatic substitution reactions or modify the acidity of the carboxylic acid proton.

These derivatives serve as precursors for a variety of more complex molecules. For example, the nitro group can be readily reduced to an amino group, providing a synthetic route to aminobenzoic acid derivatives, which are themselves valuable in pharmaceutical and materials science. biosynth.com In the context of drug discovery, various nitrophenyl-substituted benzoic acid derivatives have been synthesized and evaluated for a range of biological activities. For instance, a series of benzoic acid derivatives, including those with nitro-functionalization, were synthesized and tested for their ability to inhibit influenza neuraminidase. researchgate.net Similarly, nitrophenylpiperazine derivatives have been designed as tyrosinase inhibitors. nih.gov The synthesis of these compounds often involves standard organic transformations, and their characterization is well-established through spectroscopic methods. nih.govmdpi.com

Research Landscape of 2-(3-Nitrophenoxy)benzoic Acid and Structurally Related Compounds

This compound is a specific isomer within the nitrophenoxybenzoic acid family. It is a crystalline solid that is used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals. lookchem.comguidechem.com Its structure, featuring a benzoic acid group substituted at the 2-position with a 3-nitrophenoxy moiety, provides a scaffold for further chemical modification. lookchem.com

The research on this compound itself is often focused on its role as a synthetic intermediate. For example, it can be used to produce 2-(3-aminophenoxy)benzoic acid via reduction of the nitro group, or it can be a precursor for the synthesis of xanthenone derivatives. lookchem.com Structurally related compounds, where the position of the nitro group or the phenoxy linkage differs, have also been studied. These include 2-(4-nitrophenoxy)benzoic acid and 3-(2-nitrophenoxy)benzoic acid. cymitquimica.comontosight.ai The electronic and steric differences between these isomers can lead to different chemical reactivities and potential applications. For instance, 4-Nitro-2-(3-nitrophenoxy)benzoic acid is another related derivative available for research purposes. bldpharm.comsigmaaldrich.com The study of these analogues contributes to a broader understanding of structure-activity relationships within this class of compounds. While specific biological activities for this compound are not widely documented in mainstream literature, compounds with similar phenoxy-N-phenylacetamide scaffolds have been investigated for potential antitubercular properties. mdpi.com

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)11-6-1-2-7-12(11)19-10-5-3-4-9(8-10)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOXZMUNJIZOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285124 | |

| Record name | 2-(3-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-86-3 | |

| Record name | NSC40575 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Innovations for 2 3 Nitrophenoxy Benzoic Acid

Established Synthetic Routes and Reaction Pathways

Traditional methods for synthesizing diaryl ethers like 2-(3-nitrophenoxy)benzoic acid have long relied on fundamental organic reactions that form the bedrock of aryl ether chemistry.

Ullmann Condensation Strategies for Aryl Ether Formation

The Ullmann condensation, first reported in 1901, is a classic method for the synthesis of diaryl ethers. nih.gov This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. nih.govorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction between a salt of 3-nitrophenol (B1666305) and a 2-halobenzoic acid, such as 2-chlorobenzoic acid or 2-iodobenzoic acid.

The reaction is generally performed at high temperatures, often exceeding 200°C, and requires a stoichiometric or catalytic amount of copper or a copper salt (e.g., CuI, CuBr). nih.govresearchgate.net A base, such as potassium carbonate, is used to deprotonate the phenol, forming the more nucleophilic phenoxide species. Despite its historical significance, the classic Ullmann condensation is often limited by its harsh reaction conditions and sometimes moderate yields. nih.gov

Table 1: Typical Reaction Parameters for Ullmann Ether Synthesis

| Component | Role | Common Examples |

| Aryl Halide | Electrophile | 2-Iodobenzoic acid, 2-Bromobenzoic acid |

| Nucleophile | Phenol | 3-Nitrophenol |

| Catalyst | C-O Bond Formation | Copper powder, Copper(I) iodide (CuI) |

| Base | Phenol Deprotonation | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) |

| Solvent | High-boiling medium | Pyridine, DMF, or solvent-free |

| Temperature | Reaction Condition | 150-220 °C |

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for forming the aryl ether linkage. This reaction occurs when a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to proceed efficiently, the aromatic ring bearing the leaving group must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group. wikipedia.orgchemistrysteps.com

In the synthesis of this compound, the nucleophile would be 3-nitrophenoxide. The electrophile would be a 2-halobenzoic acid derivative. However, for a standard SNAr mechanism to be effective, the benzoic acid ring itself would need to be activated by an EWG, such as a nitro group, positioned ortho or para to the halogen leaving group. The nitro group on the attacking 3-nitrophenoxide makes the nucleophile more stable but does not activate the electrophilic ring. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The reactivity order of halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com

Multi-Step Organic Synthesis Sequences

The preparation of this compound can be embedded within a multi-step synthesis sequence, particularly when starting from basic precursors or when functional group compatibility is a concern. libretexts.org A multi-step approach allows for the strategic introduction of functional groups and the use of protecting groups to prevent unwanted side reactions. libretexts.orgsyrris.jp

For instance, a synthesis might begin with the modification of one of the aromatic precursors. An example sequence could involve:

Protection: The carboxylic acid functional group of 2-chlorobenzoic acid could be protected as an ester to prevent it from interfering with the base-mediated coupling step.

Coupling: The protected 2-chlorobenzoic acid ester would then undergo an Ullmann or palladium-catalyzed coupling reaction with 3-nitrophenol.

Deprotection: The final step would be the hydrolysis of the ester group to reveal the carboxylic acid, yielding the final product, this compound.

Catalytic Approaches in Synthesis

Modern synthetic chemistry has increasingly moved towards catalytic methods, which often provide higher efficiency, milder reaction conditions, and greater functional group tolerance compared to stoichiometric reagents.

Transition Metal-Catalyzed Coupling Reactions

Beyond traditional copper catalysis in the Ullmann reaction, other transition metals, particularly palladium, have become central to the formation of C-O bonds in diaryl ethers. eie.gr Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis variants, offer a milder alternative. These reactions typically employ a palladium precursor, a phosphine-based ligand, and a base. acs.org

More recent innovations include denitrative coupling reactions, where a nitro group itself can act as a leaving group. acs.org For example, palladium complexes have been shown to catalyze the synthesis of diaryl ethers from nitroarenes and arylboronic acids. acs.org This approach is significant as it expands the range of possible starting materials beyond aryl halides. The catalytic cycle for these reactions generally involves the oxidative addition of the aryl precursor to a Pd(0) species, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. acs.org

Table 2: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Catalytic System | Metal | Typical Conditions | Advantages |

| Ullmann | Copper (Cu) | High temperature (>150 °C) | Low cost of catalyst |

| Buchwald-Hartwig | Palladium (Pd) | Lower temperature (80-120 °C), Ligand required | Milder conditions, broader substrate scope |

| Denitrative Coupling | Palladium (Pd) or Rhodium (Rh) | Moderate temperature, Base required | Uses nitroarenes as substrates |

Role of Specific Catalysts (e.g., Raney Nickel for Nitro Group Transformations)

While not a direct method for synthesizing the parent compound, the transformation of the nitro group is a key synthetic step in creating derivatives. Raney Nickel (Raney Ni) is a widely used catalyst for the hydrogenation of nitro groups to primary amines. commonorganicchemistry.comresearchgate.net Applying this to this compound would result in the synthesis of 2-(3-aminophenoxy)benzoic acid.

The reaction is typically carried out under an atmosphere of hydrogen gas (H₂) in a suitable solvent like ethanol (B145695) or methanol. commonorganicchemistry.com Raney Ni is often preferred over other catalysts like palladium on carbon (Pd/C) when the molecule contains other functionalities, such as aryl halides, that could be susceptible to reduction under Pd/C conditions. commonorganicchemistry.com The reduction of aromatic nitro compounds is a robust and high-yielding transformation. wikipedia.org

Table 3: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/Catalyst | Conditions | Comments |

| H₂/Raney Nickel | Hydrogen gas, solvent (e.g., EtOH) | Effective and selective; avoids dehalogenation. commonorganicchemistry.com |

| H₂/Pd/C | Hydrogen gas, solvent (e.g., EtOH) | Highly efficient but can reduce other functional groups. commonorganicchemistry.com |

| Iron (Fe) | Acidic conditions (e.g., HCl, Acetic Acid) | Classic, inexpensive method for industrial scale. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acidic conditions | Mild method, good for laboratory scale. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Useful for sensitive substrates. wikipedia.org |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound primarily targets the Ullmann condensation reaction, which is the cornerstone for the formation of its diaryl ether linkage. Innovations in this area focus on reducing energy consumption, utilizing safer solvents, and employing recoverable and reusable catalysts.

One of the foremost green innovations is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation offers a significant advantage over conventional heating methods by enabling rapid and uniform heating of the reaction mixture. ijprdjournal.comajrconline.org This can lead to a dramatic reduction in reaction times, often from hours to minutes, and consequently, a substantial decrease in energy consumption. ijprdjournal.comrasayanjournal.co.in For the synthesis of this compound, a hypothetical microwave-assisted approach would involve the coupling of 2-chlorobenzoic acid and 3-nitrophenol in the presence of a suitable copper catalyst and a base.

Another key principle of green chemistry is the use of heterogeneous and recyclable catalysts . Traditional Ullmann reactions often employ homogeneous copper catalysts that are difficult to separate from the reaction mixture. Modern approaches, however, have seen the development of copper nanoparticles (Cu-NPs) and copper oxide nanoparticles (CuO-NPs) as highly efficient catalysts for C-O cross-coupling reactions. mdpi.com These nanocatalysts can be supported on materials like graphene or magnetic nanoparticles, allowing for easy separation from the reaction medium using an external magnet and subsequent reuse without a significant loss in activity. nih.gov This not only simplifies the purification process but also minimizes the environmental burden of catalyst waste.

The choice of solvent is another critical aspect of green synthetic design. While polar aprotic solvents like DMF and DMSO are commonly used in Ullmann-type reactions to achieve high yields, their toxicity and high boiling points pose environmental and safety concerns. jsynthchem.com Research into greener alternatives is ongoing, with some studies exploring the use of water as a solvent in the presence of appropriate ligands. nih.gov

Phase-transfer catalysis (PTC) represents another green methodology applicable to the synthesis of this compound. PTC can enhance the rate of reaction between reactants in different phases (e.g., a solid and a liquid phase), potentially eliminating the need for harsh solvents and high temperatures. crdeepjournal.org In this context, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, would facilitate the transfer of the phenoxide ion from a solid or aqueous phase to an organic phase containing the aryl halide, thereby accelerating the reaction. biomedres.usgoogle.com

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is paramount for maximizing the yield of this compound and ensuring the economic viability of its synthesis. Key parameters that are typically fine-tuned include the choice of catalyst, base, solvent, temperature, and reaction time.

The selection of the catalyst system is crucial. While traditional copper powder or copper(I) salts are effective, the addition of ligands can significantly accelerate the reaction rate, allowing for milder reaction temperatures and shorter durations. nih.govsemanticscholar.org For instance, ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) have been shown to greatly enhance the efficiency of copper-catalyzed diaryl ether synthesis. nih.gov The concentration of the catalyst is also a factor to consider; studies on similar reactions have shown that increasing the catalyst loading up to a certain point can lead to a notable increase in product yield. jsynthchem.com

The choice of base is another critical parameter. Common bases used in Ullmann condensations include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). mdpi.comresearchgate.net The selection of the base can influence the reaction rate and yield, and its optimal choice may depend on the specific substrates and solvent used.

As mentioned earlier, the solvent plays a significant role. While greener alternatives are being explored, polar aprotic solvents like DMF and DMSO often provide the best yields for diaryl ether synthesis. jsynthchem.com Optimization studies often involve screening a range of solvents to find the ideal balance between reaction efficiency and environmental impact.

Temperature and reaction time are interdependent variables that need to be carefully controlled. Microwave-assisted synthesis has demonstrated a remarkable ability to reduce reaction times from hours to minutes. ajrconline.orgrasayanjournal.co.in In conventional heating, a systematic study of the temperature profile is necessary to identify the optimal temperature that provides a high yield in a reasonable timeframe without promoting side reactions.

The following interactive data tables, based on findings from related diaryl ether syntheses, illustrate how the optimization of various parameters can influence the reaction yield.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| CuCl | None | Cs₂CO₃ | NMP | 150 | 65 |

| CuCl | TMHD | Cs₂CO₃ | NMP | 120 | 85 |

| CuI | None | K₂CO₃ | DMF | 140 | 70 |

| CuO-NPs | None | KOH | DMSO | 100 | 92 |

| Power (W) | Time (min) | Solvent | Yield (%) |

|---|---|---|---|

| 150 | 10 | DMF | 78 |

| 200 | 5 | DMF | 85 |

| 200 | 10 | DMSO | 90 |

| 250 | 5 | DMSO | 93 |

Despite a comprehensive search for experimental data, specific spectroscopic analyses (¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman) for the compound this compound are not available in the public domain through the conducted searches. The search results consistently provided information for related isomers, such as 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-(3-nitrophenoxy)benzoic acid, or general discussions of spectroscopic techniques without application to the specific molecule of interest.

To generate a scientifically accurate article with detailed research findings and data tables as requested, experimentally determined data for this compound is essential. Without access to peer-reviewed articles or spectral databases containing this specific information, it is not possible to fulfill the request while adhering to the strict requirements for accuracy and focus.

Therefore, the article cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation of 2 3 Nitrophenoxy Benzoic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information for determining the molecular weight and elucidating the structure of 2-(3-Nitrophenoxy)benzoic acid through analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak [M]⁺ corresponding to the exact mass of the compound.

The fragmentation of this compound is guided by its functional groups: the carboxylic acid, the ether linkage, and the nitro group. The initial ionization produces the molecular ion, [C₁₃H₉NO₅]⁺. Subsequent fragmentation events would likely proceed through several key pathways. A common fragmentation for aromatic carboxylic acids is the loss of a hydroxyl radical (•OH), leading to a stable acylium ion. docbrown.info Another characteristic fragmentation is the loss of the entire carboxyl group via decarboxylation, resulting in a phenyl radical cation. docbrown.info The presence of the nitro group introduces further fragmentation pathways, including the loss of a nitro radical (•NO₂) or nitric oxide (NO). nih.gov Cleavage of the ether bond is also a probable fragmentation route.

Key expected fragmentation patterns are detailed in the table below.

| m/z (mass/charge ratio) | Proposed Fragment Ion | Neutral Loss | Notes |

| 259 | [C₁₃H₉NO₅]⁺ | - | Molecular Ion (M⁺) |

| 242 | [C₁₃H₈NO₄]⁺ | •OH | Loss of the hydroxyl radical from the carboxylic acid group, forming a stable acylium ion. |

| 214 | [C₁₃H₉O₃]⁺ | •NO₂ | Loss of the nitro group radical from the nitrophenoxy moiety. |

| 213 | [C₁₃H₈O₃]•⁺ | HNO₂ | Loss of nitrous acid, a common fragmentation for nitroalkanes. nih.gov |

| 121 | [C₇H₅O₂]⁺ | •C₆H₄NO₃ | Cleavage of the ether bond, retaining the benzoyl portion. |

| 77 | [C₆H₅]⁺ | COOH, C₇H₄NO₃ | Subsequent loss of carbon monoxide from the m/z 105 ion, or extensive fragmentation. docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to investigate the electronic transitions within this compound. The molecule contains multiple chromophores—the benzoic acid moiety and the nitrophenyl group—which absorb ultraviolet radiation, causing the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk The absorption spectrum is characterized by bands corresponding primarily to π→π* and n→π* transitions. tanta.edu.eg

The benzoic acid chromophore typically exhibits two main absorption bands corresponding to π→π* transitions, one intense band at shorter wavelengths (around 230 nm) and a less intense band at longer wavelengths (around 270-280 nm). researchgate.netrsc.org The nitrophenyl group is also a strong chromophore. The presence of the nitro group, an electron-withdrawing group, and the ether linkage can cause a shift in the absorption maxima (λmax) and an increase in molar absorptivity (ε) compared to unsubstituted benzoic acid. These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), are dependent on the electronic interaction between the substituent groups and the aromatic rings. tanta.edu.eg The n→π* transitions, which are typically weaker, arise from the excitation of non-bonding electrons on the oxygen atoms of the carboxyl and nitro groups. shu.ac.uk The solvent environment and pH can also influence the spectrum; for instance, deprotonation of the carboxylic acid group in a basic medium can alter the electronic structure and shift the absorption bands. rsc.orgresearchgate.net

| Expected λmax | Type of Transition | Associated Chromophore |

| ~230-250 nm | π→π | Benzoic acid and Nitrophenyl moieties |

| ~270-300 nm | π→π | Benzoic acid and Nitrophenyl moieties |

| >300 nm (weak) | n→π* | Nitro group (NO₂) and Carbonyl group (C=O) |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Based on analogues, the compound is expected to crystallize in a common space group, such as a monoclinic system. researchgate.netresearchgate.net The analysis would reveal the unit cell dimensions (a, b, c, β) and the number of molecules within the asymmetric unit.

Hypothetical Crystallographic Data (based on analogues)

| Parameter | Expected Value | Reference Analogue |

|---|---|---|

| Crystal System | Monoclinic | 2-(3-Methoxyphenoxy)benzoic acid researchgate.net |

| Space Group | P2₁/n or similar | N′-(aryl)benzohydrazides mdpi.com |

| a (Å) | ~8-12 | General range for similar organics |

| b (Å) | ~5-10 | General range for similar organics |

| c (Å) | ~15-25 | General range for similar organics |

| β (°) | ~90-105 | Characteristic of monoclinic systems |

The crystal packing of this compound would be dominated by a network of non-covalent interactions, primarily hydrogen bonding and potentially π-π stacking. A defining feature of virtually all crystalline carboxylic acids is the formation of robust centrosymmetric dimers through a pair of O—H⋯O hydrogen bonds between the carboxyl groups of two adjacent molecules. iaea.orguky.edu This R²₂(8) ring motif is a highly predictable and stable supramolecular synthon.

The solid-state conformation of this compound is defined by the relative orientation of its constituent parts, particularly the dihedral angle between the planes of the two aromatic rings. This conformation represents a low-energy state that balances intramolecular steric hindrance with the demands of efficient crystal packing. uky.eduresearchgate.net

The molecule possesses significant conformational flexibility due to rotation around the C-O-C ether linkage and the C-C bond connecting the carboxyl group to the phenyl ring. In the solid state, the molecule is expected to adopt a twisted, non-planar conformation. For the analogue 2-(3-Methoxyphenoxy)benzoic acid, the dihedral angle between the benzene (B151609) rings is 69.6°. researchgate.net A similarly significant twist is anticipated for this compound to minimize steric repulsion between the two rings. The precise torsion angles are dictated by the specific intermolecular interactions present in the crystal, highlighting the interplay between molecular conformation and supramolecular assembly. nih.gov

Computational and Theoretical Investigations of 2 3 Nitrophenoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation, or a formulation of it, to determine the electronic structure and energy of a molecule. For a complex molecule like 2-(3-nitrophenoxy)benzoic acid, various approaches are used to balance computational cost with accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its efficiency and accuracy in studying medium to large-sized molecules. DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction. This approach is widely used for the geometry optimization of benzoic acid derivatives. nih.govresearchgate.net The process involves finding the lowest energy arrangement of atoms, which corresponds to the molecule's most stable three-dimensional structure.

Once the geometry is optimized, DFT is used to analyze the electronic structure, providing information about how electrons are distributed within the molecule. Functionals like B3LYP are commonly paired with basis sets such as 6-31G(d,p) or 6-311G(d,p) to perform these calculations on related aromatic acid compounds. researchgate.netresearchgate.netijsr.net These analyses are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While it provides a valuable starting point, HF systematically neglects electron correlation—the way electrons interact and influence each other's motion. This can limit its accuracy for certain properties.

To improve upon HF, post-Hartree-Fock methods have been developed. Second-order Møller-Plesset perturbation theory (MP2) is one such method that incorporates electron correlation, offering a higher level of accuracy. nomad-laboratory.de MP2 calculations are more computationally intensive than HF or DFT, scaling at approximately O(n⁵) with the number of atoms, making them suitable for more detailed studies on systems where electron correlation is significant. umich.edu Both HF and DFT methods have been successfully used to optimize the crystal structures of complex benzoic acid derivatives. niscpr.res.in

The accuracy of any quantum chemical calculation is heavily dependent on the chosen basis set. A basis set is a collection of mathematical functions (basis functions) used to build the molecular orbitals. Larger basis sets include more functions, allowing for a more accurate description of the electron distribution, but at a significantly higher computational cost. mit.edu

Commonly used basis sets include the Pople-style basis sets, such as 6-31G(d) and 6-311+G(2d,p), and Dunning's correlation-consistent basis sets, like cc-pVDZ. rowansci.com The choice of basis set represents a critical compromise between the desired accuracy and the available computational resources. researchgate.net For molecules containing atoms like oxygen and nitrogen, polarization functions (e.g., 'd' and 'p' in 6-31G(d,p)) are essential for accurately describing bonding and non-bonding electron pairs. Diffuse functions (indicated by a '+' sign) are important for systems with anions or for describing weak interactions.

Electronic Properties and Reactivity Analysis

Understanding the electronic properties of this compound is key to predicting its chemical behavior. Computational methods provide several descriptors that quantify reactivity and illustrate the distribution of charge within the molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijsr.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. ijsr.net The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. ijsr.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small gap indicates that the molecule is more reactive and can be easily excited. ijsr.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: Specific calculated values for this compound are not available in the searched literature. This table illustrates the parameters typically determined in such an analysis.)

| Parameter | Symbol and Formula | Value (eV) |

| HOMO Energy | EHOMO | Data not available |

| LUMO Energy | ELUMO | Data not available |

| Energy Gap | ΔE = ELUMO – EHOMO | Data not available |

| Ionization Potential | I ≈ -EHOMO | Data not available |

| Electron Affinity | A ≈ -ELUMO | Data not available |

| Electronegativity | χ = (I + A) / 2 | Data not available |

| Chemical Hardness | η = (I - A) / 2 | Data not available |

| Chemical Softness | S = 1 / (2η) | Data not available |

| Electrophilicity Index | ω = χ² / (2η) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across the surface of a molecule. walisongo.ac.id It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

The MEP map uses a color scale to represent different potential values.

Red and Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to attack by electrophiles and are often associated with electronegative atoms like oxygen or nitrogen. niscpr.res.in

Blue: Regions of positive electrostatic potential, which are electron-deficient. These sites are prone to attack by nucleophiles and are typically found around hydrogen atoms, especially those bonded to electronegative atoms. niscpr.res.in

Green: Regions of neutral or near-zero potential.

For a molecule like this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the nitro (NO₂) and carboxylic acid (COOH) groups, indicating these as primary sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a strong positive potential, marking it as a site for nucleophilic interaction and hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative interactions, and the underlying electronic factors governing molecular stability. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. By examining the interactions between these localized "donor" (filled) and "acceptor" (unfilled) orbitals, a quantitative picture of intramolecular charge transfer and resonance stabilization can be developed.

The stability of a molecule is significantly influenced by hyperconjugative interactions, which involve the delocalization of electron density from a filled donor NBO to an adjacent empty acceptor NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more intense interaction and greater stabilization of the system. researchgate.net

For this compound, NBO analysis would reveal key stabilizing interactions. These typically include:

π → π interactions:* Delocalization of electrons between the π-bonding orbitals of the aromatic rings and their corresponding antibonding π* orbitals. These interactions are crucial for the stability of the conjugated phenyl systems. researchgate.net

σ → σ interactions:* Delocalization of electron density from sigma (σ) bonding orbitals to sigma antibonding (σ*) orbitals, which also contributes to molecular stability. researchgate.net

The analysis provides insights into the electron density distribution, highlighting the electron-withdrawing effects of the nitro and carboxylic acid groups and their influence on the aromatic rings. The charge transfer from the phenoxy ring to the benzoic acid moiety, mediated by the ether oxygen, can also be quantified.

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis This table presents hypothetical E(2) values to illustrate typical NBO analysis results for a molecule like this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O_ether) | π* (C_ring1 - C_ring1) | 15.5 | Lone Pair → Antibonding π |

| π (C_ring1 - C_ring1) | π* (C_ring2 - C_ring2) | 21.2 | Bonding π → Antibonding π |

| LP (O_nitro) | π* (N_nitro - O_nitro) | 45.8 | Lone Pair → Antibonding π |

| σ (C_ring - C_carboxyl) | σ* (C_carboxyl - O_carboxyl) | 5.1 | Bonding σ → Antibonding σ |

Fukui Functions and Local Reactivity Descriptors

Within the framework of conceptual Density Functional Theory (DFT), local reactivity descriptors are used to predict and rationalize the regioselectivity of chemical reactions. vub.beuchile.cl Fukui functions are among the most important of these descriptors, as they indicate the change in electron density at a specific point in a molecule when an electron is added or removed. mdpi.com This allows for the identification of the most reactive sites for electrophilic, nucleophilic, and radical attacks. hakon-art.comresearchgate.net

The primary Fukui functions are:

f+(r): The Fukui function for nucleophilic attack (electron acceptance). It identifies the most electrophilic sites in a molecule, which are susceptible to attack by nucleophiles.

f-(r): The Fukui function for electrophilic attack (electron donation). It identifies the most nucleophilic sites, which are prone to attack by electrophiles. mdpi.com

f0(r): The Fukui function for radical attack.

For this compound, these descriptors can predict the reactivity of different atoms. The presence of the strongly electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups significantly influences the electron distribution and, consequently, the local reactivity.

Calculations would likely show high f+ values on the nitrogen atom of the nitro group and the carbon atom of the carboxyl group, marking them as primary sites for nucleophilic attack. Conversely, the aromatic rings, particularly atoms at the ortho and para positions relative to the activating phenoxy group, would be expected to have higher f- values, indicating their susceptibility to electrophilic attack. The dual descriptor, which is derived from the Fukui functions, can provide an even clearer, unambiguous picture of nucleophilic and electrophilic regions. researchgate.net

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms This table illustrates how Fukui functions can pinpoint reactive centers within the molecule.

| Atom/Region | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| Carboxyl Carbon | 0.185 | 0.021 | Highly electrophilic |

| Nitro Nitrogen | 0.155 | 0.015 | Highly electrophilic |

| C4' (para to ether) | 0.030 | 0.110 | Nucleophilic |

| C6' (ortho to ether) | 0.041 | 0.095 | Nucleophilic |

| C6 (ortho to carboxyl) | 0.085 | 0.045 | Slightly electrophilic |

Molecular Dynamics (MD) Simulations for Conformational Studies

While quantum chemical calculations provide insights into the static, minimized energy state of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.netnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational flexibility and structural stability under specific conditions (e.g., in a solvent at a given temperature). rsc.org

For this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule possesses significant degrees of freedom, primarily around the ether linkage (C-O-C) and the bond connecting the phenoxy group to the benzoic acid ring. These rotations allow the two aromatic rings to adopt a wide range of relative orientations.

MD simulations can be used to:

Identify the most stable and frequently occurring conformations (conformers) in solution.

Determine the energy barriers for transitions between different conformers.

Analyze the structural stability of the molecule over the simulation time, often measured by the Root Mean Square Deviation (RMSD) of the atomic positions from a reference structure. semanticscholar.org

Assess the flexibility of different parts of the molecule by calculating the Root Mean Square Fluctuation (RMSF) for each atom. semanticscholar.org Higher RMSF values indicate greater mobility.

The results of these simulations are crucial for understanding how the molecule's shape and flexibility might influence its interactions with biological targets, such as protein binding sites.

Table 3: Typical Parameters for an MD Simulation of this compound

| Parameter | Value/Setting |

|---|---|

| Force Field | GAFF / OPLS |

| Solvent Model | Explicit (e.g., TIP3P water) |

| System Temperature | 300 K |

| System Pressure | 1 atm |

| Simulation Duration | 100 ns |

| Analysis Metrics | RMSD, RMSF, Conformational Clustering |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. frontiersin.org It is a cornerstone of structure-based drug design, used to screen virtual compound libraries, elucidate binding mechanisms, and guide lead optimization.

Once a docking simulation places this compound into the active site of a target protein, the resulting pose is analyzed to profile the specific non-covalent interactions that stabilize the complex. ekb.eg These interactions are critical for molecular recognition and binding affinity.

For this molecule, the key interactions typically profiled include:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitro group's oxygen atoms can act as strong hydrogen bond acceptors. These groups frequently interact with polar or charged amino acid residues like Arginine, Lysine, Aspartate, Glutamate, and Serine.

Hydrophobic Interactions: The two phenyl rings provide large hydrophobic surfaces that can interact favorably with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine. ajol.info

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with the side chains of aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan.

Visualizing these interactions provides a detailed map of how the ligand is anchored within the active site, offering valuable clues for designing derivatives with improved binding. niscpr.res.in

Table 4: Profile of Potential Ligand-Protein Interactions This table shows hypothetical interactions between this compound and amino acid residues in a protein active site.

| Ligand Moiety | Interaction Type | Potential Interacting Amino Acid Residue |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond / Salt Bridge | Arg, Lys, His |

| Nitro Group (-NO₂) | Hydrogen Bond | Ser, Thr, Asn |

| Benzoic Acid Ring | π-π Stacking | Phe, Tyr, Trp |

| Phenoxy Ring | Hydrophobic Interaction | Leu, Val, Ile |

| Ether Oxygen (-O-) | Hydrogen Bond | Gln, Ser |

The two primary outputs of a molecular docking experiment are the prediction of the binding mode (or pose) and the estimation of the binding affinity. mdpi.com

Binding Mode: This refers to the specific three-dimensional orientation and conformation of the ligand within the protein's binding site. Docking algorithms generate numerous possible poses and use a scoring function to rank them. The top-ranked pose represents the most probable binding mode. mdpi.com The accuracy of this prediction is crucial, as it determines which ligand-protein interactions are identified.

Binding Affinity: The scoring function also assigns a score to each pose, which serves as an estimate of the binding affinity—the strength of the interaction. researchgate.net These scores are typically expressed in energy units (e.g., kcal/mol), where a more negative value indicates a more favorable and stronger predicted binding. niscpr.res.inresearchgate.net While these scores are not a perfect prediction of experimental binding free energies, they are highly effective for ranking different compounds in virtual screening campaigns and prioritizing them for further experimental testing.

Table 5: Example of Predicted Binding Affinities from Molecular Docking This table presents hypothetical docking scores for this compound against various protein targets.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residue (Predicted) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.2 | Arg120 |

| Carbonic Anhydrase II | -8.5 | His94 |

| β-Ketoacyl-ACP Synthase (FabH) | -7.9 | Cys112 |

| Monoamine Oxidase B (MAO-B) | -8.8 | Tyr435 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sysrevpharm.org The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its biological activity. dergipark.org.tr

The development of a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for validation. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties. nih.gov

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links a selection of the most relevant descriptors to the biological activity. dergipark.org.tr

Model Validation: The predictive power of the model is rigorously assessed using the test set and other statistical metrics to ensure its reliability. nih.gov

For a series of derivatives of this compound, a QSAR model could predict their activity as, for example, enzyme inhibitors. The model might reveal that properties like high lipophilicity (logP), a specific charge distribution on the nitro group, or a certain molecular shape are positively correlated with activity. Such models are powerful tools in medicinal chemistry, as they allow for the prediction of the activity of novel, yet-to-be-synthesized compounds, thereby saving time and resources in the drug discovery process. nih.gov

Table 6: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, Bulk |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular size, Branching |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Polarity, Electron-donating/accepting ability |

| Steric / 3D | Molecular Volume, Surface Area (SASA) | Molecular shape and size |

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Dispersion Interactions)

Direct computational studies detailing the non-covalent interactions of this compound are not available in the current body of scientific literature. However, analysis of its molecular structure suggests that it would participate in a variety of interactions typical for substituted benzoic acids, including strong hydrogen bonds, and weaker C-H···O and π-stacking interactions.

Insight can be gained from the crystallographic study of its isomer, 2-(4-Nitrophenoxy)benzoic acid . In its crystalline form, this molecule exhibits a three-dimensional framework built from distinct non-covalent interactions nih.gov. The primary and most dominant interaction is the O-H···O hydrogen bond between the carboxylic acid groups of two separate molecules. This interaction leads to the formation of dimers, a common structural motif in carboxylic acids nih.gov.

Furthermore, the structure of 2-(4-Nitrophenoxy)benzoic acid is stabilized by an extensive network of weaker hydrogen bonds, including C-H···O and C-H···π interactions, which link the primary dimer units into a larger, stable three-dimensional assembly nih.gov.

Similarly, the crystal structure of 2-(3-Methoxyphenoxy)benzoic acid , another structural analogue, shows that the molecules form conventional O—H⋯O hydrogen-bonded carboxylic acid dimers. These dimers are further interconnected by C—H⋯π interactions, creating a three-dimensional network researchgate.net.

A summary of expected hydrogen bond parameters, based on the published data for the 4-nitro isomer, is presented below.

| Interaction Type | Donor-Acceptor | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Source |

| Strong Hydrogen Bond | O-H···O | 1.79 - 1.81 | 2.625 - 2.648 | 172 - 176 | nih.gov |

| Weak Hydrogen Bond | C-H···O | Data not specified | Data not specified | Data not specified | nih.gov |

| Weak Hydrogen Bond | C-H···π | Data not specified | Data not specified | Data not specified | nih.gov |

| Note: This data is for the isomer 2-(4-Nitrophenoxy)benzoic acid and is presented here as a predictive model for the 3-nitro isomer. |

Non-Linear Optical (NLO) Properties Theoretical Studies

There are currently no published theoretical studies specifically calculating the non-linear optical (NLO) properties of this compound. Molecules with significant NLO responses typically possess a combination of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system, leading to a large change in dipole moment upon excitation.

The structure of this compound contains a nitro group (-NO₂), which is a strong electron-withdrawing group, and a carboxylic acid group (-COOH), which is also electron-withdrawing. The ether linkage and two phenyl rings provide a degree of electron delocalization. The absence of a strong electron-donating group suggests that its first hyperpolarizability (a measure of NLO activity) might not be exceptionally large compared to classic "push-pull" NLO molecules.

Theoretical investigations into the NLO properties of organic materials are typically performed using quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These calculations determine key parameters such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). For a molecule to be a candidate for NLO applications, it should exhibit a high hyperpolarizability value.

While no specific data exists for this compound, the general approach involves optimizing the molecular geometry and then computing the electronic properties. For comparison, urea is a standard reference material in NLO studies. Future computational work on this compound would need to calculate these parameters to assess its potential as an NLO material.

Reactivity and Chemical Transformations of 2 3 Nitrophenoxy Benzoic Acid

Nitro Group Reduction and Derivatization (e.g., to Amino Benzoic Acid)

The nitro group is a key reactive site in 2-(3-nitrophenoxy)benzoic acid, and its reduction to an amino group is a fundamental transformation. This conversion significantly alters the electronic properties of the molecule, turning the strongly electron-withdrawing nitro group into an electron-donating amino group. masterorganicchemistry.com This change has profound effects on the reactivity of the aromatic ring in subsequent reactions.

Common methods for the reduction of aromatic nitro compounds are widely applicable here. wikipedia.org These include:

Catalytic Hydrogenation: This is a widely used industrial method. wikipedia.org The reaction is typically carried out using catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). masterorganicchemistry.comwikipedia.org The process involves the use of hydrogen gas, often under pressure, to achieve the reduction.

Metal-Acid Systems: A classic laboratory method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Other Reducing Agents: A variety of other reagents can also be employed, including sodium hydrosulfite, sodium sulfide, tin(II) chloride, and titanium(III) chloride. wikipedia.org For more sensitive substrates where harsh acidic conditions need to be avoided, reagents like zinc dust with ammonium (B1175870) formate (B1220265) in a mixed solvent system can be effective. researchgate.net

The resulting 2-(3-aminophenoxy)benzoic acid is a valuable intermediate for further derivatization. The newly formed amino group can undergo a range of reactions, including diazotization followed by substitution, acylation, and alkylation, opening pathways to a diverse array of compounds.

Interactive Data Table: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Notes |

| H₂/Pd-C | Varies (often room temperature to moderate heat, atmospheric to high pressure) | A common and efficient method for clean reductions. masterorganicchemistry.comwikipedia.org |

| Fe/HCl | Reflux | A classic and cost-effective method. masterorganicchemistry.com |

| SnCl₂·2H₂O/Ethanol (B145695) | Reflux | A milder alternative to strong acid systems. wikipedia.org |

| Zn/NH₄Cl | Room Temperature | Useful for sensitive functional groups. researchgate.net |

| Sodium Hydrosulfite | Aqueous solution | Can be used for selective reductions in some cases. wikipedia.org |

Carboxylic Acid Functional Group Reactions (e.g., Esterification, Amidation)

The carboxylic acid group in this compound is another site for a variety of chemical transformations, most notably esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid), is a common approach. google.comresearchgate.net To drive the equilibrium towards the product, water is typically removed, often by azeotropic distillation with a suitable solvent like toluene. google.com The reaction conditions can be optimized by considering the molar ratio of the alcohol to the carboxylic acid and the choice of catalyst. iiste.org For instance, using an excess of glycerol (B35011) can favor the formation of mono-esters. google.com

Interactive Data Table: Examples of Carboxylic Acid Reactions

| Reaction | Reagents | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Agent (e.g., T3P) | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride |

Phenoxy Ether Cleavage and Rearrangements

The phenoxy ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions. This is not a common transformation but is mechanistically significant. Cleavage of diaryl ethers typically requires strong reagents. For example, strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, although this may not be compatible with the other functional groups in the molecule. Reductive cleavage using agents like sodium in liquid ammonia (B1221849) (Birch reduction) is another possibility, though this would also reduce the aromatic rings.

Rearrangements involving the phenoxy ether linkage are less common for this specific structure under typical reaction conditions. However, related rearrangements like the Fries rearrangement (for acyl-phenoxy esters) or the Claisen rearrangement (for allyl-phenoxy ethers) highlight the potential for intramolecular transformations of substituted aromatic ethers, although these are not directly applicable to this compound itself.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards electrophilic and nucleophilic substitution due to the nature of their substituents.

Electrophilic Aromatic Substitution:

Ring A (derived from benzoic acid): The carboxylic acid group is a deactivating, meta-directing group. quora.comlibretexts.org This is because the carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ortho and para positions electron-deficient. quora.com Therefore, electrophilic attack is directed to the meta position relative to the carboxylic acid. askfilo.comchegg.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is generally favored on aromatic rings that are electron-deficient, typically those bearing strongly electron-withdrawing groups.

Ring B (derived from nitrophenol): The presence of the strongly electron-withdrawing nitro group makes this ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. A suitable leaving group would be required at one of these positions for a substitution reaction to occur.

Ring A (derived from benzoic acid): This ring is less activated towards nucleophilic attack compared to Ring B. While the carboxylic acid group is electron-withdrawing, it is not as powerful as the nitro group in activating the ring for nucleophilic substitution.

Interactive Data Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Ring | Effect on Reactivity | Directing Influence |

| -COOH | A | Deactivating | Meta quora.comlibretexts.org |

| -OAr | A | Deactivating (Inductive), Activating (Resonance) | Ortho, Para |

| -NO₂ | B | Strongly Deactivating | Meta |

| -OAr | B | Deactivating (Inductive), Activating (Resonance) | Ortho, Para |

Applications As Building Blocks in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems often relies on the use of bifunctional or appropriately substituted starting materials that can undergo cyclization reactions. While the structure of 2-(3-Nitrophenoxy)benzoic acid suggests potential for such transformations, specific documented examples of its use are limited.

The synthesis of quinazoline (B50416) and quinazolinone derivatives frequently starts from anthranilic acid or its analogues. researchgate.netjocpr.com These precursors contain the necessary ortho-amino benzoic acid moiety for the construction of the fused pyrimidine (B1678525) ring. A thorough search of the chemical literature did not yield specific examples of this compound being directly utilized as a precursor for the synthesis of quinazolinyl derivatives. General methods for quinazoline synthesis often involve the reaction of anthranilic acid derivatives with amines or amides, but the direct application of this compound in these routes has not been reported. researchgate.netjocpr.comnih.govnih.govresearchgate.net

The formation of the benzimidazole (B57391) ring system typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. jocpr.comorganic-chemistry.orgnih.gov This reaction establishes the core 1,3-diaza-heterocyclic structure fused to a benzene (B151609) ring. Despite the presence of a carboxylic acid group, literature searches did not provide specific instances of this compound being reacted with o-phenylenediamines to form benzimidazole derivatives.

The synthesis of triazole derivatives can be achieved through various methods, including the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govsoton.ac.uknih.govbeilstein-journals.orgyoutube.com This reaction typically involves a terminal alkyne and an organic azide. While benzoic acid derivatives can be functionalized to participate in such reactions, no specific studies were found that describe the conversion of this compound into a precursor for, or its direct use in, the synthesis of triazole derivatives.

Detailed searches of scientific databases did not uncover any specific methods for the synthesis of oxalamide derivatives starting directly from this compound.

The synthesis of thiazolidine (B150603) derivatives often involves the reaction of a compound containing an imine with a source of sulfur, such as thioglycolic acid. nih.gov Similarly, the synthesis of thiadiazepin derivatives involves cyclization reactions to form a seven-membered ring containing sulfur and nitrogen atoms. chempap.orgnih.govresearchgate.net No specific research was found documenting the use of this compound as a building block for the synthesis of either thiazolidine or thiadiazepin derivatives.

Scaffold for Combinatorial Chemistry and Library Synthesis

The concept of a "privileged scaffold" is central to combinatorial chemistry and the generation of compound libraries for drug discovery. nih.govrsc.org These scaffolds are molecular frameworks that are capable of binding to multiple biological targets. The structure of this compound, with its multiple functionalization points, suggests its potential as a scaffold. However, a review of the literature did not yield specific examples of its use in the design and synthesis of combinatorial libraries. Methodologies for solid-phase synthesis, a key technology in library generation, have been developed for various heterocyclic systems, but the application of this compound as a central scaffold in these efforts is not documented. researchgate.net

Note: The information presented in this article is based on a comprehensive search of available scientific literature. The absence of documented applications for this compound in the specific areas outlined does not preclude its potential use in such synthetic transformations. Further research would be required to explore its utility as a building block for the described heterocyclic systems and in combinatorial library synthesis. No specific experimental data was found to generate the requested data tables.

Molecular Mechanisms of Biological Activity in Vitro Studies

Enzyme Inhibition Studies

The phenoxybenzoic acid scaffold has been identified as a versatile pharmacophore, demonstrating inhibitory activity against a range of enzymes through various molecular interactions.

Protein-tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their inhibition is a therapeutic strategy for diseases like type 2 diabetes and obesity. nih.govnih.gov Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling, is a primary target. nih.gov Benzoic acid derivatives have been explored as PTP1B inhibitors.

One notable class is the oxalyl aryl amino benzoic acid derivatives. nih.gov For instance, 2-(oxalylamino)-benzoic acid (OBA) has been identified as a general, reversible, and classical competitive inhibitor of several PTPs, including PTP1B. researchgate.net X-ray crystallography studies show that OBA binds to the active site, mimicking the binding of the natural phosphate (B84403) substrate. researchgate.net Its binding involves hydrogen bonding to the conserved PTP signature motif. Furthermore, the interaction of OBA with the PTP1B active site establishes a unique arrangement involving key amino acid residues such as Asp181, Lys120, and Tyr46. researchgate.net

Docking studies with modified oxalyl aryl amino benzoic acid derivatives have provided further insight into the specific interactions required for potent inhibition and selectivity. These studies have highlighted that amino acid residues Gly220 and Arg221 are important for achieving specificity through hydrogen-bonding interactions. nih.gov

Kinases are another major class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer. The phenoxybenzoic acid core has been incorporated into molecules designed to inhibit various kinases, particularly those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

A study focused on 3-phenoxybenzoic acid derivatives led to the synthesis of novel benzamides and 1,3,4-oxadiazole (B1194373) compounds evaluated as VEGFR-2 inhibitors. researchgate.net Several of these derivatives showed potent antiproliferative activity against various cancer cell lines. One compound, a 1,3,4-oxadiazole derivative of 3-phenoxybenzoic acid (designated as 4d in the study), demonstrated particularly strong inhibition of VEGFR-2 tyrosine kinase. researchgate.net Further investigation revealed that this compound induced cell cycle arrest at the G2/M phase and triggered apoptosis in HepG2 hepatocellular carcinoma cells through both intrinsic and extrinsic pathways. researchgate.net

While direct inhibition of Raf kinase or Epidermal Growth Factor Receptor (EGFR) by 2-(3-nitrophenoxy)benzoic acid is not extensively documented, the strategy of dual inhibition of pathways like Raf and VEGFR2 has proven effective in reducing tumor growth and vascularization in experimental models of hepatocellular carcinoma. nih.gov Similarly, multitargeted kinase inhibitors that act on VEGFR and EGFR simultaneously, such as Vandetanib, have been developed. frontiersin.orgselleckchem.com

Table 1: Antiproliferative Activity of a Lead 3-Phenoxybenzoic Acid Derivative (Compound 4d) Against Various Cancer Cell Lines Data sourced from a study on VEGFR-2 inhibitors. researchgate.net

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 1.55 ± 0.12 |

| HepG2 | Liver Cancer | 2.11 ± 0.15 |

| HCT-116 | Colon Cancer | 3.14 ± 0.21 |

| PC-3 | Prostate Cancer | 4.53 ± 0.33 |

The interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) initiation factor is essential for bacterial transcription and viability, presenting a promising target for novel antimicrobial agents. Benzoic acid derivatives have been identified as inhibitors of this protein-protein interaction. These compounds, sometimes referred to as sigmacidins, mimic the σ factor at its primary binding site on the RNAP, thereby preventing the formation of the RNAP holoenzyme.

The versatility of the phenoxybenzoic acid scaffold extends to other enzymatic targets.

5α-Reductase: In a search for nonsteroidal inhibitors of human prostatic 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and prostate cancer, a series of phenoxybenzoic acid derivatives were identified as potent inhibitors. Specifically, 4-(biphenyl-4-yloxy)benzoic acid derivatives showed inhibitory activities more potent than the clinical inhibitor finasteride, with IC₅₀ values in the sub-nanomolar range. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): Certain derivatives of 3-phenoxybenzoic acid have been shown to inhibit DPP-4, an enzyme involved in glucose metabolism and a target for type 2 diabetes therapies. researchgate.net

Receptor Interaction Studies (e.g., Androgen Receptor Antagonism)

Beyond enzyme inhibition, phenoxybenzoic acid derivatives have been investigated for their ability to interact with nuclear receptors. While the direct antagonism of this compound on the androgen receptor (AR) is not well-documented, the broader class of non-steroidal compounds is central to the development of AR antagonists for prostate cancer therapy. nih.govnih.gov

Interestingly, a closely related metabolite, 3-phenoxybenzoic acid (3-PBA), has been studied for its effects on the estrogen receptor alpha (ERα). In both human and rat ERα-mediated luciferase reporter assays, 3-PBA demonstrated antagonist activity, significantly decreasing the induction effect of estradiol. drugbank.com This suggests that the phenoxybenzoic acid structure can interact with steroid hormone receptors, although the specific receptor and nature of the interaction (agonism vs. antagonism) depend on the precise substitution pattern.

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Understanding the relationship between the chemical structure of phenoxybenzoic acid derivatives and their biological activity is crucial for designing more potent and selective molecules.

For 5α-Reductase Inhibition: Molecular modeling of potent 4-phenoxybenzoic acid derivatives revealed that an optimal distance of 9-11 Å between the carbon of the carboxyl group and the centroid of the terminal phenyl ring was favorable for high inhibitory activity. nih.gov

For Antisickling Activity: A quantitative structure-activity relationship (QSAR) study on phenoxyacetic acid derivatives found that their potency as antisickling agents correlated positively with the hydrophobicity (π values) of substituents on the phenoxy ring. nih.gov

For α-Amylase Inhibition: In a study of various benzoic acid derivatives, a hydroxyl group at the 2-position of the benzoic acid ring had a positive effect on inhibitory activity against α-amylase. Conversely, introducing a methoxy (B1213986) group at the 2-position or a hydroxyl group at the 5-position had a negative effect on activity. mdpi.com

For Antiplasmodial Activity: For 2-phenoxybenzamides, SAR studies showed that antiplasmodial activity was highly dependent on the substitution pattern of both the anilino portion and the diaryl ether partial structure of the molecule. researchgate.net

These SAR studies underscore the importance of substituent placement, hydrophobicity, and steric factors in dictating the molecular interactions and ultimate biological activity of the phenoxybenzoic acid scaffold.

Mechanistic Insights into Potential Antimicrobial Action (In Vitro)

The antimicrobial activity of benzoic acid derivatives, including compounds structurally related to this compound, has been attributed to several molecular mechanisms in in vitro studies. These mechanisms primarily involve the disruption of microbial cell integrity and vital cellular processes.

One of the key mechanisms is the destabilization of the bacterial cytoplasmic membrane and alteration of its permeability. This disruption can lead to the leakage of essential intracellular components and ultimately cell death. Additionally, benzoic acid derivatives have been shown to inhibit extracellular microbial enzymes, which are crucial for nutrient acquisition and virulence. mdpi.com Another proposed mechanism involves the direct alteration of microbial metabolism and the deprivation of substrates necessary for microbial growth. mdpi.com

Benzoic acid itself is known to exert antibacterial effects by transporting H+ ions into the bacterial cytoplasm, which disrupts the cell's homeostasis. researchgate.net More complex derivatives can interfere with microbial growth through various other means, such as enzyme inhibition and chelation of metal ions. researchgate.net The presence of specific functional groups, such as nitro groups, on the benzene (B151609) ring can contribute to these antimicrobial effects by interacting with microbial proteins or DNA. researchgate.net

Studies on various substituted benzoic acid derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. tubitak.gov.trnih.gov The specific substitutions on the aromatic rings play a significant role in the potency and spectrum of antimicrobial activity. For instance, the presence and position of hydroxyl and methoxy groups on the benzene ring have been shown to influence the bactericidal efficacy against pathogens like Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. nih.gov

| Microorganism | Observed Effect of Benzoic Acid Derivatives | Potential Mechanism |

| Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) | Inhibition of growth | Membrane disruption, enzyme inhibition |

| Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli) | Inhibition of growth | Alteration of membrane permeability, metabolic interference |

| Fungi (e.g., Candida albicans, Aspergillus niger) | Inhibition of growth | Disruption of cellular homeostasis |

Mechanistic Insights into Potential Anti-inflammatory Pathways (In Vitro)

In vitro studies have provided insights into the potential anti-inflammatory mechanisms of benzoic acid derivatives, suggesting their ability to modulate key inflammatory pathways. A primary mode of action appears to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins. nih.govnih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby mitigating the inflammatory response. nih.govmdpi.com

Furthermore, certain benzoic acid derivatives have been shown to suppress the production of pro-inflammatory cytokines. For example, new benzoic acid derivatives isolated from Ilex kaushue demonstrated the ability to moderately suppress the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-induced RAW264 macrophage cells without causing cytotoxicity. nih.gov Another synthetic derivative, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, was found to decrease the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine involved in cutaneous inflammatory responses. chemicalbook.com

The inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway is another potential anti-inflammatory mechanism. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting this pathway, benzoic acid derivatives can downregulate the expression of pro-inflammatory mediators. For instance, a derivative of salicylic (B10762653) acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was hypothesized to inhibit LPS-induced NF-κB signaling pathways. nih.gov

Some nitro-substituted benzoic acid derivatives have also been investigated. For example, 5-Nitro-2-(3-phenylpropylamino) benzoic acid was found to promote lipopolysaccharide-induced inflammation via the p38 MAPK pathway in RAW264.7 macrophages, indicating that the specific structure and substitutions on the benzoic acid scaffold are critical determinants of its effect on inflammatory pathways. scialert.net

| Inflammatory Mediator/Pathway | Effect of Benzoic Acid Derivatives | Potential Outcome |

| Cyclooxygenase-2 (COX-2) | Inhibition | Reduced prostaglandin (B15479496) synthesis |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased production | Attenuation of inflammatory signaling |

| Interleukin-6 (IL-6) | Decreased secretion | Modulation of cutaneous inflammation |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of signaling | Downregulation of pro-inflammatory gene expression |

Mechanistic Insights into Potential Anticancer Activity (In Vitro Cell-Based Models)

The potential anticancer activity of benzoic acid derivatives has been explored in various in vitro cell-based models, revealing several possible molecular mechanisms. One significant mechanism is the inhibition of histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. nih.govnih.gov Certain dihydroxybenzoic acid derivatives have been shown to inhibit HDAC activity, leading to the inhibition of cancer cell growth. nih.govnih.gov This inhibition can trigger cellular apoptosis mediated by Caspase-3 and induce the production of reactive oxygen species (ROS). nih.gov Furthermore, these compounds can cause cell cycle arrest, often in the G2/M phase, and an increase in the sub-G0-G1 cell population, which is indicative of apoptosis. nih.govnih.gov

Benzoic acid derivatives have also demonstrated direct cytotoxic effects against various cancer cell lines. nih.govresearchgate.net For instance, novel imidazolyl benzoic acid derivatives have exhibited anticancer activity, with some compounds showing good efficacy. researchgate.net Similarly, copper(II) complexes with 4-chloro-3-nitrobenzoic acid as a ligand have shown cytotoxicity against HepG2, HeLa, and A549 cancer cells, with their anticancer activity potentially linked to their ability to bind to DNA. mdpi.com These complexes were also found to induce G0/G1 cell cycle arrest in HepG2 cells. mdpi.com